5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde
Description
This section provides a foundational understanding of 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde by examining its place within pyridine (B92270) chemistry, the general importance of its functional groups, and its potential applications in synthesis.
Pyridine (C₅H₅N) is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. chemicalbook.combeilstein-journals.org Its structure is analogous to benzene, with one CH group replaced by nitrogen. boroncore.com This nitrogen atom imparts distinct properties to the ring, making it electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions, over electrophilic substitution, which typically occurs at the C-3 position under more strenuous conditions. chemicalbook.com The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into a vast array of FDA-approved drugs and biologically active molecules due to its ability to engage in various biological interactions. beilstein-journals.orgacs.org
The synthesis of pyridine rings can be achieved through numerous methods, including the condensation of carbonyl compounds (like the Hantzsch synthesis), cycloaddition reactions, and the functionalization of existing rings. this compound is a polysubstituted pyridine, meaning it has multiple functional groups attached to the core ring. Each substituent—a chloro group, two methoxy (B1213986) groups, and a carboxaldehyde group—influences the electronic properties and reactivity of the molecule, making it a tailored component for complex molecular assembly. bldpharm.com
Table 1: Structural Features of this compound
| Feature | Description |
| Core Structure | Pyridine Ring |
| Substituent at C3 | Carboxaldehyde (-CHO) |
| Substituent at C5 | Chloro (-Cl) |
| Substituents at C2, C6 | Methoxy (-OCH₃) |
| CAS Number | 1879026-07-9 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
This table summarizes the key structural and identifying information for the compound.
Pyridinecarboxaldehydes, also known as formylpyridines, are a class of compounds characterized by a pyridine ring bearing an aldehyde (-CHO) functional group. nih.gov This aldehyde group is a versatile synthetic handle, readily participating in a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions for carbon-carbon bond formation, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions.
Substituted pyridinecarboxaldehydes are crucial as intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The specific nature and position of the substituents on the pyridine ring allow for precise control over the final product's structure and properties. For example, halogenated pyridines are common precursors for cross-coupling reactions, while methoxy groups can influence the electronic environment of the ring and may be cleaved to reveal hydroxyl groups if needed. The strategic placement of these groups makes substituted pyridinecarboxaldehydes highly valuable building blocks for constructing more complex heterocyclic systems, such as naphthyridines, quinolines, and other fused-ring structures that are prevalent in medicinal chemistry. beilstein-journals.org
Based on available data, specific and extensive research focused solely on this compound is not prominent in the scientific literature. Its primary role appears to be that of a specialized building block or reagent, available from various chemical suppliers for use in organic synthesis.
The research utility of this compound can be inferred from its structure:
The carboxaldehyde group at the 3-position is poised for conversion into a variety of other functional groups or for building out molecular complexity.
The chloro group at the 5-position can act as a site for nucleophilic aromatic substitution or as a handle for metal-catalyzed cross-coupling reactions.
The two methoxy groups at the 2- and 6-positions significantly influence the ring's electronics, making it more electron-rich and potentially directing the regioselectivity of further reactions.
While dedicated studies on this particular molecule are scarce, it represents a class of highly functionalized pyridine intermediates that are essential for the synthesis of complex target molecules in discovery chemistry. Future research may see this compound utilized as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, or functional materials where a polysubstituted pyridine core is required.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,6-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPGTRSNBITAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231662 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-07-9 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 5 Chloro 2,6 Dimethoxy 3 Pyridinecarboxaldehyde
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available precursors. jocpr.com For 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde (I), several logical disconnections can be proposed to devise a convergent and efficient synthesis.
Primary Disconnections: The most apparent disconnections involve the carbon-heteroatom and carbon-carbon bonds associated with the functional groups on the pyridine (B92270) ring.
C-CHO Disconnection (Formylation): The bond between the pyridine C3 carbon and the formyl group can be disconnected. This suggests a late-stage formylation of a 5-chloro-2,6-dimethoxypyridine (II) precursor. This is a common strategy as formyl groups can be sensitive to various reaction conditions.
C-Cl Disconnection (Halogenation): The bond between the pyridine C5 carbon and the chlorine atom can be disconnected. This points to a regioselective chlorination of a 2,6-dimethoxy-3-pyridinecarboxaldehyde (III) intermediate. Alternatively, chlorination could precede formylation, acting on the 2,6-dimethoxypyridine (B38085) core.
C-O Disconnection (Alkoxylation): The C-O bonds of the methoxy (B1213986) groups can be disconnected, leading back to a 2,6-dihalopyridine or 2,6-dihydroxypyridine (B1200036) precursor. This is often an early step in the synthesis to install the activating methoxy groups.
Ring Synthesis Disconnection: A more fundamental disconnection involves the pyridine ring itself. This approach builds the substituted ring from acyclic precursors. Multicomponent reactions, such as modifications of the Hantzsch pyridine synthesis, fall under this category, where the target molecule is assembled from simpler building blocks in a single step. wikipedia.orgtaylorfrancis.com For instance, the ring could be constructed from a β-keto ester, an aldehyde, and an ammonia (B1221849) source, although achieving the specific substitution pattern of the target molecule can be challenging with classical methods. fiveable.mepharmaguideline.com
A plausible retrosynthetic pathway based on functional group interconversion would start with the target molecule (I), disconnect the formyl group to get precursor (II), and then disconnect the chloro group to arrive at the core structure, 2,6-dimethoxypyridine (IV). This linear approach allows for controlled, stepwise functionalization of the pyridine ring.
Development of Precursor Molecules and Functional Group Interconversions
The success of a linear synthesis strategy hinges on the efficient preparation of key precursors and the high-yielding interconversion of functional groups. The synthesis of this compound typically begins with the construction or procurement of the 2,6-dimethoxypyridine core, followed by sequential halogenation and formylation.
The introduction of a chlorine atom at the C5 position of the 2,6-dimethoxypyridine ring is a critical step. The two methoxy groups are strongly activating and ortho-, para-directing, which means they direct incoming electrophiles to the C3 and C5 positions. Since both positions are electronically activated, achieving regioselectivity can be a challenge, sometimes leading to mixtures of 3-chloro and 3,5-dichloro products.
Common electrophilic chlorinating agents are employed for this transformation. The choice of reagent and reaction conditions is crucial to control the selectivity and yield of the desired 5-chloro-2,6-dimethoxypyridine.
Table 1: Comparison of Halogenation Reagents and Conditions
| Reagent | Typical Conditions | Observations |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, room temp. to 80 °C | A mild and common reagent for chlorination of activated aromatic and heteroaromatic rings. scribd.com |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or neat, 0 °C to room temp. | A more reactive agent, can sometimes lead to over-chlorination if stoichiometry is not carefully controlled. |
| Phosphorus Oxychloride (POCl₃) | High temperature | Often used to convert pyridones to chloropyridines, but can also act as a chlorinating agent in some contexts. google.com |
| Trifluoromethanesulfonyl-based Reagents | Tf₂O followed by a chloride source | Modern methods may involve activation of the pyridine nitrogen, followed by nucleophilic attack, offering different regiochemical outcomes. chemrxiv.org |
For the 2,6-dimethoxypyridine substrate, careful control of stoichiometry and temperature is necessary to favor mono-chlorination at the C3 or C5 position. Often, a mixture of isomers is formed, requiring chromatographic separation.
Introducing the formyl group at the C3 position of the 5-chloro-2,6-dimethoxypyridine intermediate is the final key step. The electronic nature of the substituted pyridine—activated by the methoxy groups but deactivated by the chloro group and the ring nitrogen—influences the choice of formylation method.
Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. One of the methoxy groups can direct a strong base (like n-butyllithium) to deprotonate the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. This method offers excellent regiocontrol.
Vilsmeier-Haack Reaction: This classical method introduces a formyl group onto electron-rich aromatic and heteroaromatic rings. researchgate.net The Vilsmeier reagent, typically formed from phosphorus oxychloride and DMF, acts as the electrophile. For the 5-chloro-2,6-dimethoxypyridine substrate, the C3 position is sufficiently activated by the flanking methoxy groups for this reaction to proceed, yielding the target compound. researchgate.net
Table 2: Key Formylation Methods for Substituted Pyridines
| Method | Reagents | Mechanism | Regioselectivity |
| Directed Ortho-Metalation (DoM) | 1. n-BuLi, TMEDA, THF, -78 °C2. DMF | Formation of an organolithium intermediate directed by a coordinating group (e.g., methoxy), followed by electrophilic quench. | High; directed to the position ortho to the directing group. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium ion). | High; occurs at the most electron-rich position. researchgate.net |
| Metal-Catalyzed C-H Formylation | CO, H₂, Transition Metal Catalyst | Direct insertion of a formyl group into a C-H bond, often requiring a directing group. | Varies with catalyst and directing group. |
Recent advances have also explored site-switchable C-H formylation of pyridines using masked formyl equivalents, providing new avenues for accessing specific isomers that are difficult to obtain through classical methods. chinesechemsoc.orgchinesechemsoc.org
Direct Synthetic Approaches to this compound
To improve efficiency and reduce the number of synthetic steps, direct approaches such as one-pot multi-component reactions and catalytic C-H functionalizations are highly desirable.
Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.comacsgcipr.org While constructing a highly substituted pyridine like this compound in a single step is complex, MCRs provide a powerful framework for rapidly building the core pyridine structure.
The Hantzsch Dihydropyridine Synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.orgresearchgate.net By carefully selecting functionalized starting materials, it is theoretically possible to construct a precursor to the target molecule. However, achieving the specific 2,6-dimethoxy, 3-formyl, 5-chloro pattern directly is not straightforward with standard Hantzsch conditions and would require novel, highly tailored substrates. fiveable.menih.gov
Modern MCRs often employ greener methodologies, using catalysts and conditions that improve atom economy and reduce waste. bohrium.comnih.gov These reactions offer a promising, albeit challenging, route for the direct assembly of complex pyridine scaffolds.
The direct, catalytic formylation of a C-H bond on a pre-existing 5-chloro-2,6-dimethoxypyridine ring represents a highly atom-economical and elegant approach. This strategy avoids the use of stoichiometric organometallic intermediates required in directed ortho-metalation.
Transition metal-catalyzed C-H activation and functionalization have emerged as a frontier in organic synthesis. rsc.orgmdpi.com Catalytic systems, often based on palladium, rhodium, or copper, can selectively activate a specific C-H bond, frequently guided by a directing group, and introduce a functional group.
For formylation, these reactions might involve:
Carbonylation: Using carbon monoxide (CO) as the C1 source in the presence of a hydride source and a suitable transition metal catalyst.
Use of Formyl Surrogates: Employing reagents that can deliver a formyl group or its equivalent under catalytic conditions. For instance, DMSO has been used as a formylating reagent in some copper-catalyzed reactions. rsc.org
While the direct catalytic C3-formylation of 5-chloro-2,6-dimethoxypyridine is not widely reported, the principles of regioselective C-H functionalization suggest its feasibility. researchgate.net The development of a catalyst system that can operate selectively at the C3 position in the presence of other potentially reactive sites (C4-H, methoxy groups) is a key challenge in this area. organic-chemistry.org
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the context of synthesizing this compound, these principles can be applied to various stages of the synthetic route, from the choice of starting materials to the reaction conditions and work-up procedures. Key areas of focus include the use of safer solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and minimizing the generation of hazardous waste. rsc.org
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. rsc.org Consequently, the development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry.
Solvent-Free Synthesis:
Solvent-free reactions, often conducted under microwave irradiation or using mechanochemical methods like ball milling, can offer numerous advantages, including reduced reaction times, enhanced yields, and simplified purification procedures. nih.govchemmethod.comresearchgate.net For the synthesis of pyridine derivatives, solvent-free approaches have been successfully employed. scispace.com For instance, a simplistic one-pot protocol for the synthesis of substituted chalcones from substituted pyridine-2-carbaldehydes has been performed under solvent-free conditions using various metal-incorporated and acid-functionalized mesoporous materials as catalysts. researchgate.net
While a specific solvent-free synthesis for this compound is not extensively documented in current literature, the principles can be applied to its potential synthetic pathways. A hypothetical solvent-free approach could involve the reaction of a suitable precursor with a formylating agent in the presence of a solid-supported catalyst, potentially activated by microwave energy.
Aqueous Media Syntheses:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The synthesis of various substituted pyridines has been achieved in aqueous systems, demonstrating the viability of this approach.
Table 1: Comparison of Conventional vs. Green Solvent Approaches
| Parameter | Conventional Solvent Approach | Solvent-Free/Aqueous Media Approach |
|---|---|---|
| Solvent Used | Volatile Organic Compounds (e.g., THF, DMF) | None or Water |
| Environmental Impact | High (air pollution, hazardous waste) | Low |
| Safety Concerns | Flammability, toxicity | Reduced risk |
| Reaction Conditions | Often requires high temperatures and long reaction times | Can be accelerated by microwave irradiation |
| Work-up Procedure | Often involves solvent extraction and extensive purification | Simplified, often involves filtration |
Atom-Economical and Waste-Reducing Methodologies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently waste-reducing. rsc.org
Atom Economy in Pyridine Synthesis:
Traditional methods for the synthesis of substituted pyridines can sometimes have poor atom economy, generating significant amounts of byproducts. For instance, the Vilsmeier-Haack reaction, a common method for formylating aromatic rings, including pyridine derivatives, traditionally uses stoichiometric amounts of phosphorus oxychloride and dimethylformamide (DMF), leading to the formation of phosphate (B84403) and amine salts as waste. rsc.orgresearchgate.net
To improve the atom economy in the synthesis of this compound, catalytic methods are highly desirable. A catalytic approach to formylation, for example, would significantly reduce the amount of waste generated. While a specific catalytic formylation for the direct synthesis of this compound is a subject for further research, it represents a key avenue for greening the synthesis.
Waste Reduction Strategies:
Beyond improving atom economy, waste can be reduced by using recyclable catalysts, minimizing the use of protecting groups, and developing one-pot synthesis procedures. bhu.ac.in The use of heterogeneous catalysts, for instance, allows for easy separation from the reaction mixture and subsequent reuse, thereby reducing catalyst waste. bhu.ac.in
One-pot, multicomponent reactions are particularly attractive from a green chemistry perspective as they can significantly reduce the number of synthetic steps, solvent usage, and purification stages, leading to a more efficient and less wasteful process. scispace.comnih.gov Developing a multicomponent reaction that assembles the this compound scaffold from simple precursors would be a significant advancement in its sustainable synthesis.
Table 2: Analysis of Atom Economy in a Hypothetical Synthetic Step
| Reaction Type | Reagents | Desired Product | Byproducts | % Atom Economy (Theoretical) |
|---|---|---|---|---|
| Stoichiometric Formylation (Vilsmeier-Haack) | 2,4-dimethoxy-5-chloropyridine, POCl₃, DMF | This compound | H₃PO₄, Dimethylamine hydrochloride | Low |
| Catalytic Formylation (Hypothetical) | 2,4-dimethoxy-5-chloropyridine, CO/H₂ | This compound | Minimal (catalyst is recycled) | High |
Comprehensive Analysis of the Reactivity of 5 Chloro 2,6 Dimethoxy 3 Pyridinecarboxaldehyde
Nucleophilic Acyl Substitution and Addition Reactions of the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of its carbonyl carbon. This enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The aldehyde functionality of 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde is susceptible to addition by a range of carbon-based nucleophiles, including organometallic reagents and enolates. These reactions are fundamental for extending the carbon skeleton.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to readily add to the carbonyl group. This addition would proceed via a nucleophilic attack on the aldehyde carbon, followed by an aqueous workup, to yield the corresponding secondary alcohol. For instance, the reaction with methylmagnesium bromide would produce 1-(5-chloro-2,6-dimethoxypyridin-3-yl)ethanol.
Another important transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and offers a reliable method for forming a carbon-carbon double bond at the position of the original carbonyl group. masterorganicchemistry.comnih.gov The reaction of this compound with methyltriphenylphosphonium (B96628) bromide (in the presence of a strong base) would yield 5-chloro-3-vinyl-2,6-dimethoxypyridine.
Enolates: Aldol (B89426) and related condensation reactions involving enolates are also anticipated. thieme-connect.deyoutube.com In a typical aldol addition, an enolate generated from a ketone or another aldehyde would attack the aldehyde of this compound to form a β-hydroxy carbonyl compound. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl system, a common motif in synthetic chemistry. thieme-connect.de
Table 1: Expected Products from Carbon Nucleophile Additions
| Nucleophile Type | Specific Reagent | Expected Product Structure | Product Name |
|---|---|---|---|
| Organometallic (Grignard) | CH₃MgBr | 1-(5-Chloro-2,6-dimethoxypyridin-3-yl)ethanol | |
| Organometallic (Wittig) | Ph₃P=CH₂ | 5-Chloro-2,6-dimethoxy-3-vinylpyridine | |
| Enolate (from Acetone) | CH₃COCH₃ (with base) | 4-(5-Chloro-2,6-dimethoxypyridin-3-yl)-4-hydroxybutan-2-one |
The aldehyde group readily undergoes condensation reactions with primary amines and other nitrogen or oxygen nucleophiles. These reactions typically involve the formation of a carbinolamine intermediate, followed by elimination of a water molecule to form a new double bond.
Imine Formation: The reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base. This transformation is often catalyzed by acid and is a cornerstone of reductive amination procedures.
Oxime Formation: Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Oximes are versatile intermediates that can be reduced to amines or rearranged to amides (Beckmann rearrangement).
These condensation reactions are generally high-yielding and demonstrate the aldehyde's role as an electrophilic partner for various nucleophiles.
Redox Chemistry of this compound
The aldehyde group can be either reduced to an alcohol or an amine, or oxidized to a carboxylic acid, highlighting its redox versatility.
Reduction to Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-Chloro-2,6-dimethoxypyridin-3-yl)methanol. This transformation can be achieved using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. These conditions are chemoselective, leaving the chloro substituent and the aromatic ring intact. The existence of the product alcohol, (6-Chloro-2-methoxypyridin-3-yl)methanol, is documented in chemical databases, supporting the feasibility of this reduction. chemicalbook.com
Reductive Amination: Reductive amination provides a direct route to synthesize amines from aldehydes. researchgate.net This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which are mild enough not to reduce the starting aldehyde significantly. This method is highly valuable for creating substituted amine derivatives.
Table 2: Products of Selective Reduction
| Reaction Type | Reagents | Product Name |
|---|---|---|
| Reduction to Alcohol | 1. NaBH₄ 2. Methanol | (5-Chloro-2,6-dimethoxypyridin-3-yl)methanol |
| Reductive Amination | 1. R-NH₂ 2. NaBH(OAc)₃ | N-Alkyl-1-(5-chloro-2,6-dimethoxypyridin-3-yl)methanamine |
The aldehyde group can be oxidized to a carboxylic acid, yielding 5-Chloro-2,6-dimethoxy-3-pyridinecarboxylic acid. Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are effective. For substrates sensitive to harsh conditions, milder methods such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) are often employed to prevent side reactions with other functional groups on the electron-rich pyridine (B92270) ring.
Cross-Coupling and Functionalization Reactions at the Pyridine Ring
The chlorine atom at the C5 position of the pyridine ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and arylamine structures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. This compound is a suitable substrate for this reaction. Using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, K₃PO₄), the chloro group can be coupled with various aryl or vinyl boronic acids or their esters. This allows for the introduction of a wide range of substituents at the C5 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide. This method would allow for the direct amination of the C5 position of the pyridine ring, providing access to 5-amino-2,6-dimethoxy-3-pyridinecarboxaldehyde derivatives, which are otherwise difficult to synthesize.
Table 3: Potential Cross-Coupling Reactions at the Pyridine Ring
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2,6-dimethoxy-3-pyridinecarboxaldehyde |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ + Ligand / NaOtBu | 5-(Dialkylamino)-2,6-dimethoxy-3-pyridinecarboxaldehyde |
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the C-5 Position
The chlorine atom at the C-5 position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use increasingly common and efficient. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or connecting alkyl/vinyl groups to the pyridine core. wikipedia.org It involves the coupling of the C-5 chloro position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For challenging substrates like electron-rich chloropyridines, catalysts incorporating bulky, electron-donating phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required to facilitate the difficult oxidative addition step. researchgate.netresearchgate.net
Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting arylalkyne products are valuable intermediates for synthesizing more complex molecules and conjugated materials. libretexts.org
Heck Coupling: Although less commonly reported for this specific substrate, the Heck reaction could potentially be used to couple the C-5 position with an alkene, creating a styrenyl-type linkage. This transformation also relies on a palladium catalyst and a base to proceed through a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination.
The table below summarizes typical conditions for these cross-coupling reactions involving aryl chlorides.
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Solvent |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
C-H Activation and Directed Functionalization Strategies
Direct C-H activation is a modern synthetic strategy that avoids the pre-functionalization of substrates, offering a more atom- and step-economical approach to creating new bonds. nih.gov For this compound, the aldehyde group at the C-3 position is a potential directing group for the functionalization of the adjacent C-4 position.
In a typical directed C-H activation scenario, the oxygen of the aldehyde group coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium). This coordination brings the catalyst into close proximity to the C-4 hydrogen, facilitating its cleavage and the formation of a metallacyclic intermediate. nih.gov This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to form a new bond at the C-4 position. This strategy provides a powerful method for regioselectively elaborating the pyridine core without relying on traditional cross-coupling at a pre-installed halide.
The table below illustrates potential directed functionalization reactions at the C-4 position.
| Directing Group | C-H Position | Potential Coupling Partner | Catalyst | Potential Product Structure |
| 3-Carboxaldehyde | C-4 | Aryl boronic acid | Pd(OAc)₂ | 4-Aryl-5-chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde |
| 3-Carboxaldehyde | C-4 | Alkene (e.g., Styrene) | [Ru(p-cymene)Cl₂]₂ | 4-Styrenyl-5-chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde |
| 3-Carboxaldehyde | C-4 | Alkyne (e.g., Phenylacetylene) | [RhCp*Cl₂]₂ | 4-Alkynyl-5-chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde |
Pericyclic and Multicomponent Reactions Involving this compound as a Reactant
The aldehyde functional group is a key enabler for the participation of this compound in both pericyclic and multicomponent reactions.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. msu.edu The aldehyde can act as a dienophile in hetero-Diels-Alder reactions ([4+2] cycloadditions), reacting with an electron-rich diene to form a six-membered heterocyclic ring. The pyridine ring itself is generally aromatic and unreactive as a diene or dienophile under normal conditions, but the aldehyde provides a reliable reaction handle.
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net The aldehyde group of this compound makes it an ideal "A-component" for numerous named MCRs. For example, it can participate in:
Biginelli Reaction: Condensation with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: Reaction with two equivalents of a β-ketoester and an ammonia (B1221849) source to form substituted dihydropyridines.
Ugi Reaction: A four-component reaction with an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides.
These reactions provide rapid access to diverse and complex molecular scaffolds from a single, functionalized pyridine building block. mdpi.com
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocycle |
| Biginelli | This compound | Ethyl acetoacetate (B1235776) | Urea | Dihydropyrimidinone |
| Hantzsch | This compound | Ethyl acetoacetate (2 eq.) | NH₄OAc | Dihydropyridine |
| Ugi (4-CR) | This compound | Benzylamine | tert-Butyl isocyanide | Acetic Acid |
Mechanistic Investigations of Key Transformations of this compound
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes for the transformations of this compound.
Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki-Miyaura and Sonogashira reactions are well-understood and proceed via a catalytic cycle involving a palladium center. libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Cl bond of the pyridine ring. This is often the rate-limiting step for aryl chlorides and results in a square planar Pd(II) intermediate. libretexts.org
Transmetalation: In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the chloride ion. wikipedia.org In the Sonogashira reaction, a copper-acetylide intermediate (formed from the terminal alkyne and the Cu(I) co-catalyst) undergoes transmetalation with the Pd(II) complex. libretexts.org
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org
The key intermediates in these cycles are the Pd(II)-aryl halide complex formed after oxidative addition and the diorgano-Pd(II) complex formed after transmetalation.
Multicomponent Reactions: The mechanism of an MCR is a sequence of elementary reaction steps. For an MCR involving the aldehyde, the initial step is typically a condensation reaction. For instance, in the Biginelli reaction, the aldehyde first reacts with urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then undergoes addition by the enolate of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.
While specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published, general principles can be applied.
Kinetics: The rates of the palladium-catalyzed cross-coupling reactions are highly dependent on several factors. For the Suzuki-Miyaura coupling of this aryl chloride, the rate-determining step is typically the oxidative addition. libretexts.org The reaction rate can be significantly increased by using electron-rich, bulky phosphine ligands on the palladium catalyst, which promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and stabilize the transition state of the oxidative addition. nih.gov Other factors influencing the rate include the choice of base, solvent polarity, and reaction temperature.
Design and Synthesis of Analogs and Derivatives of 5 Chloro 2,6 Dimethoxy 3 Pyridinecarboxaldehyde
Systematic Modification of the Aldehyde Functionality
The aldehyde group at the C-3 position is a versatile functional handle that can be readily transformed into a variety of other functionalities. Common modifications include oxidation, reduction, and condensation reactions to generate a diverse library of derivatives.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-2,6-dimethoxy-3-pyridinecarboxylic acid. This transformation introduces an acidic moiety capable of forming salts or participating in ester and amide bond formation. Photocatalytic methods using TiO2 have been shown to convert pyridinemethanol isomers to their respective aldehydes and carboxylic acids, indicating that similar oxidative pathways are viable for pyridinecarboxaldehydes. researchgate.net Research on the decarboxylation of 2-substituted pyridinecarboxylic acids has shown that electron-withdrawing groups at adjacent positions can influence the stability and reactivity of the carboxyl group. mdma.ch
Reduction to Alcohol: The aldehyde can be reduced to the primary alcohol, (5-chloro-2,6-dimethoxy-pyridin-3-yl)methanol. This is typically achieved using hydride reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder reagents such as sodium borohydride (B1222165) (NaBH4) can also be used, often requiring specific conditions to prevent side reactions. mdma.ch The resulting alcohol serves as a precursor for ethers, esters, or halides.
Formation of Imines and Oximes: Condensation of the aldehyde with primary amines or hydroxylamine (B1172632) yields imines (Schiff bases) and oximes, respectively. These reactions introduce new C=N bonds, significantly altering the steric and electronic profile of the C-3 substituent. The synthesis of Schiff bases from pyridine (B92270) aldehydes is a well-established method for creating novel ligands for metal complexes and compounds with potential biological activity. nih.govresearchgate.netresearchgate.netnih.govlongdom.org
Carbon-Carbon Bond Forming Reactions: The aldehyde functionality is a key electrophile for C-C bond formation. The Wittig reaction, for example, converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org This allows for the extension of the carbon framework at the C-3 position, introducing vinyl or substituted vinyl groups.
| Reaction Type | Product Functional Group | Typical Reagents | Resulting Derivative Example |
|---|---|---|---|
| Oxidation | Carboxylic Acid | KMnO₄, CrO₃, Ag₂O | 5-Chloro-2,6-dimethoxy-3-pyridinecarboxylic acid |
| Reduction | Alcohol | NaBH₄, LiAlH₄ | (5-Chloro-2,6-dimethoxy-pyridin-3-yl)methanol |
| Reductive Amination | Amine | Amine, NaBH₃CN, NaBH(OAc)₃ | N-Alkyl-(5-chloro-2,6-dimethoxy-pyridin-3-yl)methanamine |
| Imine Formation | Imine (Schiff Base) | Primary Amine (R-NH₂) | N-(5-Chloro-2,6-dimethoxy-pyridin-3-ylmethylene)alkanamine |
| Oxime Formation | Oxime | Hydroxylamine (NH₂OH) | 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde oxime |
| Wittig Reaction | Alkene | Phosphonium Ylide (Ph₃P=CHR) | 5-Chloro-2,6-dimethoxy-3-(vinyl)pyridine |
Functionalization and Substitution Pattern Variations on the Pyridine Ring
The two methoxy (B1213986) groups at the C-2 and C-6 positions are key determinants of the electron density of the pyridine ring. Their manipulation can lead to significant changes in the molecule's reactivity and properties.
Demethylation to Pyridones: A primary transformation is the demethylation of one or both methoxy groups to yield the corresponding hydroxypyridines, which exist predominantly in their pyridone tautomeric forms. This reaction introduces a hydrogen-bond donor and acceptor, drastically altering the molecule's solubility and intermolecular interactions. Selective demethylation of methoxypyridines has been achieved using reagents like L-selectride. researchgate.net The synthesis of functionalized 2-pyridone-3-carboxylic acids is a field of interest, highlighting the utility of this structural motif. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Although methoxy groups are generally poor leaving groups, their displacement via SNAr can be facilitated by the electron-deficient nature of the pyridine ring, especially with activation from other substituents. Reactions with strong nucleophiles, such as certain amines, can lead to the substitution of a methoxy group.
| Reaction Type | Product Functional Group | Typical Reagents | Resulting Derivative Example |
|---|---|---|---|
| Demethylation | Pyridone / Hydroxypyridine | L-selectride, BBr₃, HBr | 5-Chloro-6-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbaldehyde |
| Nucleophilic Substitution | Substituted Amine | Lithium amides, NaH/amine | 5-Chloro-2-amino-6-methoxy-pyridine-3-carbaldehyde |
The chlorine atom at the C-5 position is an excellent handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of biaryl, alkylated, aminated, and alkynylated derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the C-5 chloro position with various aryl- or vinylboronic acids or esters. This allows for the introduction of diverse aromatic and unsaturated moieties, creating a library of biaryl derivatives. The Suzuki reaction is widely used for creating novel pyridine derivatives from halogenated precursors. rsc.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C-5 position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl group, which can serve as a rigid linker or be further functionalized. This reaction is effective for a wide range of functionalized alkynes and halopyridines. scispace.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the substitution of the C-5 chlorine with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. This method provides a direct route to 5-amino-pyridine derivatives, which are important pharmacophores. The development of specialized ligands has greatly expanded the scope of this reaction for aryl halides. researchgate.net
| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) | Product Example |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C (sp²-sp²) | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 2,6-Dimethoxy-5-phenyl-pyridine-3-carbaldehyde |
| Sonogashira | C-C (sp²-sp) | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,6-Dimethoxy-5-(phenylethynyl)-pyridine-3-carbaldehyde |
| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Dimethylamino)-2,6-dimethoxy-pyridine-3-carbaldehyde |
| Heck Coupling | C-C (sp²-sp²) | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 2,6-Dimethoxy-5-styryl-pyridine-3-carbaldehyde |
Exploration of Structure-Reactivity Relationships through Analog Synthesis
The synthesis of analogs as described in the preceding sections is fundamental to understanding structure-reactivity and structure-activity relationships (SAR). By systematically altering each part of the this compound scaffold, researchers can correlate specific structural changes with changes in chemical reactivity or biological activity.
The electronic nature of the pyridine ring is heavily influenced by its substituents. Electron-donating groups (EDGs) like the methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack (though pyridine is generally electron-deficient) and influencing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) like the chloro and aldehyde groups decrease the ring's electron density, making it more susceptible to nucleophilic attack. mdma.ch
Impact of Aldehyde Modification: Converting the aldehyde (an EWG) to an alcohol (weakly donating) or an amine (donating) will increase the electron density on the pyridine ring. Forming an imine or oxime maintains the electron-withdrawing nature but alters steric bulk and hydrogen bonding capacity.
Impact of Methoxy Group Manipulation: Demethylating the methoxy groups to form pyridones introduces acidic protons and potent hydrogen bonding sites. This dramatically changes the molecule's polarity and how it might interact with biological targets or other reagents.
Impact of C-5 Substitution: Replacing the chloro group (inductive EWG, weak resonance EDG) with different groups via cross-coupling has predictable electronic effects. A phenyl group (weak EWG/EDG), an amino group (strong EDG), or an ethynyl (B1212043) group (weak EWG) will systematically modulate the electron density of the entire molecule. Studies on substituted pyridines have shown a direct correlation between the Hammett parameters of substituents and the electronic properties of the system. mdma.ch
Computational and Theoretical Insights into 5 Chloro 2,6 Dimethoxy 3 Pyridinecarboxaldehyde Chemistry
Quantum Chemical Investigations of Electronic and Geometric Structures
No peer-reviewed articles or database entries containing quantum chemical investigations into the electronic and geometric structures of 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde were found.
There are no available studies that provide a molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or electronic density distributions for this compound.
Specific research on the conformational analysis or potential tautomerism of this compound or its derivatives is not present in the current scientific literature.
Computational Modeling of Reaction Mechanisms and Catalysis
No published research was identified that focuses on the computational modeling of reaction mechanisms or catalysis involving this compound.
There is no available data on the transition state geometries or the energetics of chemical transformations for this compound.
Computational studies elucidating the interactions between this compound and potential catalysts have not been reported.
Advanced Theoretical Approaches for Predicting Reactivity and Selectivity
No literature was found that applies advanced theoretical approaches to predict the reactivity and selectivity of this compound.
Data Table
Future Perspectives and Uncharted Research Avenues for 5 Chloro 2,6 Dimethoxy 3 Pyridinecarboxaldehyde
Emerging Synthetic Methodologies and Catalytic Systems
While classical methods for pyridine (B92270) synthesis exist, emerging methodologies offer pathways to more efficient, selective, and sustainable syntheses of polysubstituted pyridines like 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde.
Future research could focus on the application of modern synthetic strategies, including:
C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthetic routes. nih.gov Research into transition-metal-catalyzed C-H activation could lead to novel methods for introducing the chloro, methoxy (B1213986), or even the carboxaldehyde group onto a simpler pyridine precursor, avoiding multi-step classical syntheses.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. rsc.org Developing a one-pot MCR that assembles the this compound core from simple, readily available starting materials would be a significant advancement. The use of nanocatalysts in such reactions could further enhance efficiency and green credentials. rsc.org
Flow Chemistry: Continuous flow technology can offer improved reaction control, safety, and scalability. Adapting or developing a synthesis for this compound using flow chemistry could enable more efficient and reproducible production for further research and application.
Novel Catalytic Systems: The exploration of earth-abundant metal catalysts (e.g., iron, copper) or even metal-free catalytic systems for pyridine synthesis and functionalization is a growing area. organic-chemistry.org Applying these systems to the synthesis of the target molecule could lead to more cost-effective and environmentally benign processes. For instance, copper-catalyzed cross-coupling reactions have shown promise in creating highly substituted pyridines. organic-chemistry.org
| Synthetic Methodology | Potential Advantage for this compound | Key Research Focus |
| C-H Functionalization | Reduced step count, increased atom economy | Development of regioselective catalysts for functionalizing the pyridine core. |
| Multicomponent Reactions | High efficiency, rapid access to complex structures | Design of a convergent one-pot synthesis from simple precursors. |
| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction conditions in a continuous flow reactor. |
| Novel Catalysis | Lower cost, reduced environmental impact | Exploring iron, copper, or metal-free catalysts for key synthetic steps. |
Novel Reactivity Patterns and Unconventional Transformations
The unique electronic nature of this compound, arising from its substituent combination, opens the door to exploring novel reactivity.
Aldehyde Group Transformations: Beyond standard aldehyde chemistry, the carboxaldehyde group can be a handle for more complex transformations. For example, its use in generating novel heterocyclic systems through condensation reactions with various nucleophiles is a promising avenue. chemicalbook.com Furthermore, its role in directing ortho-lithiation or other C-H activation at the C4 position could be investigated.
Dearomatization-Rearomatization Strategies: A significant challenge in pyridine chemistry is the functionalization of the meta-position. researchgate.netinnovations-report.com Recent breakthroughs involve temporary dearomatization of the pyridine ring to activate the meta-position towards electrophilic or radical attack, followed by rearomatization. innovations-report.com Applying this strategy to this compound could allow for the introduction of new functional groups at the C4 position, which is notoriously difficult to functionalize directly.
Photocatalysis and Electrochemistry: These modern synthetic tools can enable unique transformations under mild conditions. Investigating the photochemical or electrochemical reactivity of this compound could uncover novel reaction pathways, such as radical-based functionalizations or unusual coupling reactions.
Reactivity of the Chloro-substituent: The chlorine atom at the C5 position can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.
Untapped Applications in Advanced Organic and Materials Chemistry
The structural features of this compound make it an attractive building block for various advanced materials and complex organic molecules.
Ligand Design for Catalysis: The pyridine nitrogen and the aldehyde oxygen could act as a bidentate chelate for metal ions. Derivatization of the aldehyde, for instance, into an imine or an alcohol, could create a range of novel ligands for asymmetric catalysis or organometallic chemistry. nih.gov
Functional Materials: Pyridine derivatives have been explored as corrosion inhibitors and as components of functionalized graphene oxides. researchgate.netrsc.org The specific electronic properties of this compound could be harnessed to develop new, more effective corrosion inhibitors for metals. researchgate.net It could also be used to functionalize surfaces or polymers to create materials with tailored optical or electronic properties.
Medicinal Chemistry Scaffolds: Substituted pyridines are ubiquitous in pharmaceuticals. nih.govnih.govresearchgate.net This compound could serve as a versatile starting point for the synthesis of new bioactive molecules. The aldehyde can be readily converted into various functional groups, and the chloro-substituent allows for diverse modifications, enabling the creation of libraries of compounds for screening against various biological targets. The pyridine core is known to improve properties like water solubility and binding affinity to biological targets. researchgate.net
Metal-Organic Frameworks (MOFs): Pyridinecarboxaldehydes can be used in the synthesis of ligands for MOFs. chemicalbook.com By converting the aldehyde to a carboxylic acid or another suitable linking group, this compound could be incorporated into novel MOFs with potential applications in gas storage, separation, or catalysis.
| Potential Application Area | Key Structural Feature(s) | Research Direction |
| Homogeneous Catalysis | Pyridine nitrogen, aldehyde group | Synthesis of novel chiral ligands for asymmetric reactions. |
| Materials Chemistry | Electron-rich pyridine ring, polar groups | Development of new corrosion inhibitors or functional polymers. |
| Medicinal Chemistry | Substituted pyridine core, reactive aldehyde | Library synthesis for drug discovery programs. |
| Metal-Organic Frameworks | Rigid aromatic core, potential linking groups | Design of new porous materials for catalysis or gas storage. |
Interdisciplinary Research Opportunities
The full potential of this compound can be unlocked through collaborative, interdisciplinary research.
Computational and Synthetic Chemistry: Theoretical calculations (e.g., DFT) can be used to predict the reactivity and electronic properties of the molecule, guiding synthetic chemists in designing novel reactions and targeting specific applications.
Materials Science and Electrochemistry: Collaborations between synthetic chemists and materials scientists could lead to the development of new functional materials, such as sensors or electronic devices, based on this pyridine scaffold. For instance, its incorporation into conductive polymers could be explored.
Chemical Biology and Medicinal Chemistry: The compound can be used as a starting point for the synthesis of probes to study biological processes or as a scaffold for the development of new therapeutic agents. This would require close collaboration between synthetic chemists, biochemists, and pharmacologists. For instance, pyridinecarboxaldehydes have been used for the site-selective modification of proteins. acs.org
Agrochemical Research: Pyridine derivatives are also prevalent in agrochemicals. researchgate.net Screening new derivatives of this compound for herbicidal, fungicidal, or insecticidal activity could open up new avenues in agricultural science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
